molecular formula C13H11NOS B3165395 1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE CAS No. 899023-07-5

1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE

Cat. No.: B3165395
CAS No.: 899023-07-5
M. Wt: 229.3 g/mol
InChI Key: MQQJSZNYLAINDW-LZCJLJQNSA-N
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Description

1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE is an organic compound that features both an aminophenyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE typically involves the condensation of 4-aminobenzaldehyde with thiophene-3-carbaldehyde in the presence of a base. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or sulfoxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The aminophenyl and thiophene groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism by which 1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of specific enzymes or signaling pathways.

Comparison with Similar Compounds

  • 1-(4-NITROPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE
  • 1-(4-HYDROXYPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE

Comparison: Compared to these similar compounds, 1-(4-AMINOPHENYL)-3-(THIOPHEN-3-YL)PROP-2-EN-1-ONE is unique due to the presence of the amino group, which can significantly influence its reactivity and biological activity. The amino group can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c14-12-4-2-11(3-5-12)13(15)6-1-10-7-8-16-9-10/h1-9H,14H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQJSZNYLAINDW-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CSC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CSC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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